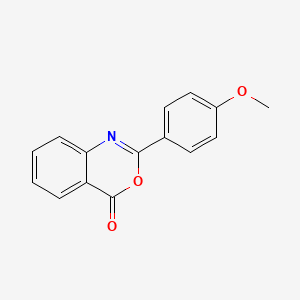
2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
カタログ番号 B2827033
CAS番号:
18600-55-0
分子量: 253.257
InChIキー: DOBFHWQIDTXPFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative. Benzoxazinones are heterocyclic compounds containing a benzene fused to an oxazine ring. The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazinones are typically synthesized through cyclization reactions involving a 2-aminophenol and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would likely show the benzoxazinone core with the 4-methoxyphenyl group attached at the 2-position of the benzene ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzoxazinone core may undergo reactions typical of lactams, while the methoxy group may be susceptible to reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the methoxy group may increase the compound’s solubility in organic solvents .科学的研究の応用
Chemical Properties and Luminescence
- Luminescence Properties : Methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones, including 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, have been studied for their UV, IR, and luminescence spectra. The position of the methoxy group influences the strength of the intramolecular hydrogen bond (IHB), affecting the luminescence properties. Stronger IHB leads to a shift in the luminescence maximum to the short-wave region and increases luminescence intensity (Loseva, Bolotin, & Krasovitskii, 1971).
Biological Properties and Agronomic Utility
- Phytotoxic and Antimicrobial Properties : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, exhibit notable biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties are significant in the context of agronomic utility and understanding allelopathic phenomena in plants (Macias et al., 2006).
Synthesis and Applications in Organic Chemistry
- Synthesis of Derivatives : A variety of methods for synthesizing derivatives of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one have been developed. These derivatives have potential applications in organic chemistry, including as intermediates for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).
Potential Pharmaceutical Applications
- Antihypertensive Activity : Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives, synthesized from 4-(2-aminophenyl)-4-hydroxypiperidine derivatives, have shown promise in antihypertensive activity. This suggests potential pharmaceutical applications for 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one derivatives in cardiovascular medicine (Takai et al., 1985).
Environmental Impact and Ecological Role
- Role in Chemical Defense Mechanisms : Studies on the ecological behavior of benzoxazinone-producing plants, including those related to 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, have led to proposals concerning the role of these compounds in chemical defense mechanisms. The research encompasses their degradation, phytotoxicity, and ecotoxicologic effects (Macias et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(17)19-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFHWQIDTXPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid
1396966-81-6
4-(Oxolan-3-ylmethoxy)piperidine
883537-71-1

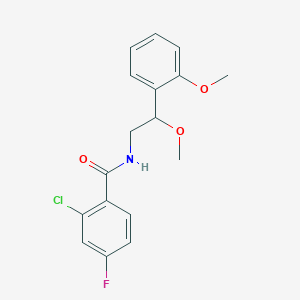

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
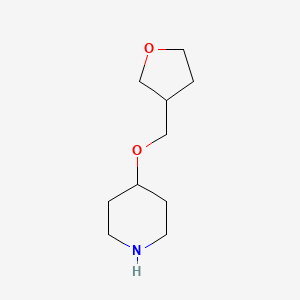
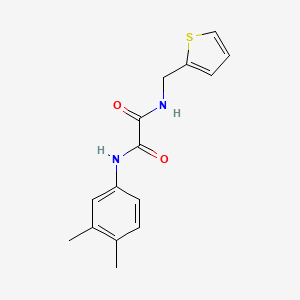
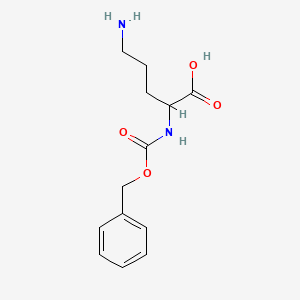

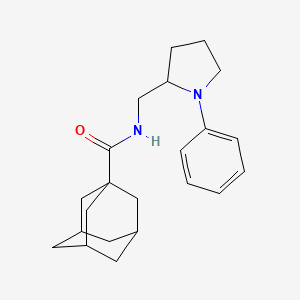
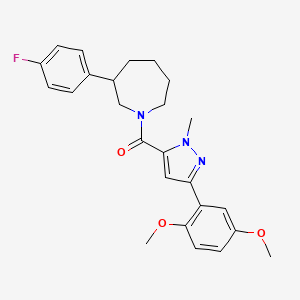
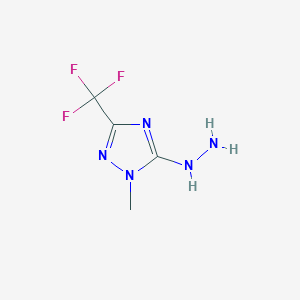
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)
![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)
![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)